3-Thienylglyoxylic acid
Description
Historical Context and Significance within Thiophene (B33073) Chemistry
The exploration of thiophene chemistry began in 1882 with Victor Meyer's discovery of thiophene as a contaminant in benzene (B151609). wikipedia.org This discovery opened the door to a new class of heterocyclic compounds with aromatic properties similar to benzene. wikipedia.org In the decades that followed, extensive research was dedicated to understanding the synthesis and reactivity of thiophene and its derivatives. cnr.it Within this broader context, the synthesis of thiophenecarboxylic acids and their derivatives, including α-keto acids like 3-thienylglyoxylic acid, became an area of focus. These compounds were recognized for their potential as intermediates in the synthesis of more complex molecules. The development of methods to prepare thienylglyoxylic acids, such as the oxidation of the corresponding acetothienone, was a notable advancement in the field. archive.org
Scope and Relevance in Contemporary Organic Synthesis
In modern organic synthesis, this compound continues to be a relevant and versatile building block. Its bifunctional nature, possessing both a carboxylic acid and a ketone, allows for a wide range of chemical transformations. It serves as a precursor for the synthesis of various heterocyclic systems and functionalized thiophene derivatives. For instance, it can be used in condensation reactions to form more complex molecular scaffolds. The reactivity of the α-keto acid moiety is of particular interest, enabling transformations such as decarboxylation to yield aldehydes or participation in multicomponent reactions. orgsyn.org The thiophene ring itself can also be further functionalized, adding to the compound's synthetic utility.
Importance as a Thiophene-Containing α-Keto Acid Scaffold in Chemical Investigations
The presence of the thiophene ring in conjunction with the α-keto acid functionality makes this compound a unique scaffold for chemical investigations. Thiophene is considered a bioisostere of the benzene ring, and its incorporation into molecules can significantly impact their biological activity. Therefore, this compound is a valuable starting material in medicinal chemistry for the synthesis of novel therapeutic agents. nih.govscispace.comresearchgate.net The α-keto acid portion is also a key pharmacophore in certain classes of enzyme inhibitors. Furthermore, the electronic properties of the thiophene ring can be tuned, which is advantageous in the design of new materials with specific optical or electronic properties. acs.org The study of its reactions and derivatives contributes to a deeper understanding of the interplay between the thiophene heterocycle and the reactive α-keto acid group.
Interactive Data Table: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 2-oxo-2-(thiophen-3-yl)acetic acid |
| CAS Number | 39684-36-1 |
| Molecular Formula | C6H4O3S |
| Molecular Weight | 156.16 g/mol |
| Physical State | Solid |
| Melting Point | 63 °C |
Note: Data sourced from various chemical suppliers and databases. prepchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxo-2-thiophen-3-ylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O3S/c7-5(6(8)9)4-1-2-10-3-4/h1-3H,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOLYXBVJFTGSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364875 | |
| Record name | 3-THIENYLGLYOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39684-36-1 | |
| Record name | 3-THIENYLGLYOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Thienylglyoxylic Acid
Hydrolysis of Ethyl 3-Thienylglyoxylate
The synthesis of 3-thienylglyoxylic acid can be effectively achieved by the hydrolysis of ethyl 3-thienylglyoxylate. prepchem.com In a typical procedure, a mixture of ethyl 3-thienylglyoxylate and 2 N sodium hydroxide (B78521) is treated with methanol (B129727) to create a homogeneous solution. The reaction is allowed to proceed at room temperature for one hour. Following this, the solution is poured into water, extracted with ether, and then acidified using 2 N hydrochloric acid. Further extraction with ether, drying, and evaporation of the solvent yields an oil. This oil is then triturated with a benzene-petroleum ether mixture, and the resulting solid product is filtered and dried. This method has been reported to yield this compound in high purity. prepchem.com
One documented experiment starting with 10 grams of ethyl 3-thienylglyoxylate yielded 7.5 grams of this compound, which corresponds to an 88% yield. prepchem.com
| Starting Material | Reagents | Yield (%) | Reference |
| Ethyl 3-thienylglyoxylate | Sodium hydroxide, Methanol, Hydrochloric acid | 88 | prepchem.com |
Chemical Reactivity and Transformative Reactions of 3 Thienylglyoxylic Acid
Decarboxylation Reactions
Decarboxylation, the removal of a carboxyl group, is a fundamental reaction of 3-thienylglyoxylic acid, often leading to the formation of valuable aldehyde derivatives.
Formation of Thiophene (B33073) Carboxaldehydes from Thienylglyoxylic Acids
The decarboxylation of thienylglyoxylic acids provides a direct route to the corresponding thiophene carboxaldehydes. For instance, 2-thienylglyoxylic acid can be decarboxylated to produce 2-thenaldehyde (also known as 2-thiophenecarboxaldehyde). orgsyn.orgorgsyn.org This transformation is a recognized synthetic method for preparing thiophene aldehydes. orgsyn.orgorgsyn.org Similarly, this compound can undergo decarboxylation to yield 3-thiophenecarboxaldehyde. nih.govsigmaaldrich.comchemicalbook.com The reaction essentially removes the glyoxylic acid moiety, replacing it with a formyl group on the thiophene ring.
Condensation and Cyclization Reactions
The presence of both a ketone and a carboxylic acid allows this compound to participate in various condensation and subsequent cyclization reactions, leading to the formation of diverse heterocyclic and derivative structures.
Condensation with Thienylacetic Acids for Maleate Derivative Formation
A notable application of this compound is its condensation with arylacetic acids, including thienylacetic acids, to form carboxy-substituted elongated arenes. theses.fr This type of condensation can lead to the synthesis of partially rigidified carboxy-substituted poly(arenodithiophenes). theses.fr The reaction typically involves the formation of a new carbon-carbon double bond, yielding a maleate-type derivative.
Condensation with Thiosemicarbazide (B42300) and Subsequent Cyclization Transformations
This compound readily undergoes condensation with thiosemicarbazide. lookchem.com For example, the condensation of 2-thienylglyoxylic acid with thiosemicarbazide in hot water produces the corresponding thiosemicarbazone in high yield. lookchem.com This intermediate can then be cyclized under basic conditions, such as heating in a sodium hydroxide (B78521) solution, to form 5-(2-thienyl)-6-aza-2-thiouracil. lookchem.com This two-step process demonstrates the utility of thienylglyoxylic acids in synthesizing complex heterocyclic systems containing both thiophene and triazine rings.
Acylation and Alkynylation Processes
The α-keto acid functionality of this compound makes it a valuable acylating agent in various transition metal-catalyzed reactions, particularly after decarboxylation.
Decarboxylative Acylarylation with α-Oxocarboxylic Acids
Palladium-catalyzed decarboxylative ortho-acylation of various aromatic compounds can be achieved using α-oxocarboxylic acids like this compound. acs.orgresearchgate.net This reaction involves the activation of a C-H bond on an aryl substrate, followed by acylation with the acyl group derived from the α-oxocarboxylic acid. For example, azobenzenes can be acylated in the ortho position with α-oxocarboxylic acids in the presence of a palladium catalyst and an oxidant like potassium persulfate. acs.org Similarly, O-phenyl carbamates can undergo ortho-acylation with α-oxocarboxylic acids, a transformation for which a catalytic amount of triflic acid is crucial. researchgate.net Research has shown that electron-deficient aryl-substituted glyoxylic acids often give better yields in these reactions, while 2-thienylglyoxylic acid has been reported to provide modest yields of monoacylated products. researchgate.net
The decarboxylative coupling of aryl halides with α-keto acids, facilitated by a combination of photoredox and palladium catalysis, provides a route to various unsymmetrical ketones. nih.gov This method has been shown to be compatible with a range of functional groups on the aryl halide. nih.gov Furthermore, visible-light-driven dual palladium-photoredox catalysis has been employed for the regioselective decarboxylative acylation of N-methyl-3-phenylquinoxalin-2(1H)-ones with α-oxo-2-phenylacetic acids. nih.gov
The following table provides a summary of selected decarboxylative acylation reactions involving α-oxocarboxylic acids.
| Substrate | Acylating Agent | Catalyst/Conditions | Product | Yield | Reference |
| Azobenzenes | α-Oxocarboxylic acids | Pd catalyst, K₂S₂O₈ | Acylated unsymmetrical azobenzenes | Moderate to good | acs.org |
| O-Phenyl carbamates | 2-Thienylglyoxylic acid | Pd(OAc)₂, (NH₄)₂S₂O₈, PTSA, DCE, 45°C | Monoacylated O-phenyl carbamates | 38-55% | researchgate.net |
| Aryl halides | α-Keto acids | Photoredox and Palladium catalysis | Unsymmetrical ketones | 74-96% | nih.gov |
| N-Methyl-3-phenylquinoxalin-2(1H)-ones | α-Oxo-2-phenylacetic acids | Dual Palladium-Photoredox catalysis, visible light | Acylated N-methyl-3-phenylquinoxalin-2(1H)-ones | Good to excellent | nih.gov |
Decarboxylative Alkynylation of α-Keto Acids
A notable method for the decarboxylative alkynylation of α-keto acids has been developed that operates under mild, transition-metal-free conditions. nih.govacs.org This process is promoted by potassium persulfate (K₂S₂O₈) and demonstrates a broad substrate scope with good tolerance for various functional groups. lookchem.com The reaction between an α-keto acid and a hypervalent alkynyl iodine reagent proceeds smoothly, typically in a solvent mixture like acetonitrile (B52724) and water at a moderate temperature. lookchem.com For instance, 2-thienylglyoxylic acid can be converted to its corresponding ynone product in a 45% yield when a silver nitrate (B79036) catalyst is employed. lookchem.com
The proposed mechanism for this transformation involves a radical process. nih.govlookchem.com Initially, the α-keto acid undergoes oxidative decarboxylation in the presence of K₂S₂O₈ to generate a nucleophilic acyl radical. This radical then attacks the triple bond of the hypervalent iodine reagent. The resulting radical intermediate subsequently undergoes β-elimination to furnish the desired ynone product. lookchem.com
The reaction conditions have been optimized, with key factors including the amount of oxidant and the solvent system. lookchem.com While K₂S₂O₈ is a crucial component, other oxidants like sodium persulfate and ammonium (B1175870) persulfate have also proven effective. lookchem.com This method's applicability extends to a range of α-keto acids, including aliphatic ones, and can be scaled up to the millimole scale with high yields. lookchem.com
More recent advancements have explored the use of photoredox catalysis in combination with copper catalysis for the decarboxylative alkynylation of α-amino acid derivatives, offering another avenue for forming propargylamines. acs.orgsioc-journal.cn Additionally, visible-light-induced copper-catalyzed methods have been developed for the coupling of terminal alkynes with various partners. sioc-journal.cnrsc.org
Table 1: Optimization of Decarboxylative Alkynylation of Phenylglyoxylic Acid lookchem.com
| Entry | Oxidant (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂S₂O₈ (1.0) | CH₃CN/H₂O (1:1) | 50 | 74 |
| 2 | K₂S₂O₈ (0.7) | CH₃CN/H₂O (1:1) | 50 | 92 (89)ᵃ |
| 3 | K₂S₂O₈ (0.5) | CH₃CN/H₂O (1:1) | 50 | 85 |
| 4 | K₂S₂O₈ (0.7) | CH₃CN | 50 | 63 |
| 5 | K₂S₂O₈ (0.7) | H₂O | 50 | 25 |
| 6 | K₂S₂O₈ (0.7) | DCE | 50 | 12 |
| 7 | K₂S₂O₈ (0.7) | THF | 50 | 41 |
| 8 | K₂S₂O₈ (0.7) | CH₃CN/H₂O (1:1) | rt | 53 |
| 9 | K₂S₂O₈ (0.7) | CH₃CN/H₂O (1:1) | 80 | 88 |
| 10 | K₂S₂O₈ (0.7) | CH₃CN/H₂O (2:1) | 50 | 75 |
| 11 | Na₂S₂O₈ (0.7) | CH₃CN/H₂O (1:1) | 50 | 86 |
| 12 | (NH₄)₂S₂O₈ (0.7) | CH₃CN/H₂O (1:1) | 50 | 82 |
| 13 | Oxone (0.7) | CH₃CN/H₂O (1:1) | 50 | n.r.ᵇ |
| 14 | PhI(OAc)₂ (0.7) | CH₃CN/H₂O (1:1) | 50 | n.r.ᵇ |
| 15 | None | CH₃CN/H₂O (1:1) | 50 | n.d.ᶜ |
| ᵃ Yield on a 1 mmol scale is given in parentheses. | ||||
| ᵇ n.r. = no reaction. | ||||
| ᶜ n.d. = not detected. |
Hydrazone and Related Derivative Formation
Hydrazones are a class of organic compounds derived from the reaction of aldehydes or ketones with hydrazine (B178648). wikipedia.org In the context of this compound, the formation of its hydrazone is a key step in the synthesis of α-hydrazinoarylacetic acids.
Preparation of α-Hydrazinoarylacetic Acids from this compound Hydrazones
A general and effective method for the synthesis of α-hydrazinoarylacetic acids involves the reduction of hydrazones derived from α-keto acids, such as 2- and 3-thienylglyoxylic acids. researchgate.netscispace.comnih.gov This route has been particularly valuable for creating thienyl derivatives of α-hydrazinoarylacetic acids. scispace.comnih.govresearchgate.net The process begins with the formation of the hydrazone from this compound, which is then subjected to reduction to yield the target α-hydrazinoarylacetic acid. researchgate.netscispace.comnih.gov These compounds are of interest as they can be used in the preparation of new penicillins. researchgate.netscispace.com
Stereoselective Transformations Involving this compound
The creation of chiral molecules is a critical endeavor in medicinal chemistry and materials science. Enzymatic transformations offer a powerful tool for achieving high stereoselectivity in the synthesis of such compounds.
Enzymatic Routes to Chiral 3-Thienylglycolic Acid Enantiomers
Enzymatic reduction of α-keto acids provides a green and highly selective method for producing chiral α-hydroxy acids. Carbonyl reductases, in particular, have shown great promise in this area.
Yeast species such as Candida parapsilosis are known to be a rich source of stereospecific oxidoreductases. researchgate.netnih.govresearchgate.net These enzymes can asymmetrically reduce a wide array of ketones and α-ketoesters. researchgate.netcapes.gov.br For example, an (S)-specific carbonyl reductase (SRED) from Candida parapsilosis ATCC 7330 reduces α-ketoesters with high catalytic activity, although with moderate enantiospecificity (ee ~70%). researchgate.net Conversely, other carbonyl reductases from the same organism exhibit novel anti-Prelog stereoselectivity, producing (S)-alcohols with excellent optical purity. nih.govresearchgate.net The enantioselectivity of these enzymatic reductions is influenced by the shape of the enzyme's catalytic pocket and the interactions with the substrate. mdpi.com
Another promising biocatalyst is Lactobacillus reuteri. Certain strains of this bacterium, such as DSM 17938, are known for their beneficial effects and production of various metabolites. nih.govmdpi.com While specific studies on the reduction of this compound by Lactobacillus reuteri were not found in the provided context, the general ability of such microorganisms to perform stereoselective reductions of keto acids suggests their potential applicability. nih.govexamine.comresearchgate.netnih.gov
The resolution of racemic 3-thienylglycolic acids has been achieved using chromatographic methods, specifically on a Cyclobond-I column, which involves inclusion complex formation with cyclodextrin. dss.go.th
Synthesis and Exploration of 3 Thienylglyoxylic Acid Derivatives and Analogues
Esters and Carboxylic Acid Derivatives
The carboxyl and keto groups of 3-thienylglyoxylic acid are key functional handles for synthetic modification, allowing for the creation of various esters and related carboxylic acid derivatives.
Synthesis of Diphenylmethyl Esters
The synthesis of the diphenylmethyl ester of this compound has been reported, yielding a crystalline solid product. In one documented procedure, the reaction of 3-thiopheneacetic acid leads to the formation of (3-thienyl)glyoxylic acid diphenylmethyl ester. ambeed.com This transformation resulted in a 68% yield of the target compound, which exhibits a melting point of 63-64°C. ambeed.com
Table 1: Properties of (3-Thienyl)glyoxylic Acid Diphenylmethyl Ester
| Compound Name | Yield | Melting Point (°C) |
|---|---|---|
| (3-Thienyl)glyoxylic acid diphenylmethyl ester | 68% | 63 - 64 |
Data sourced from patent EP376724, 1991, A3. ambeed.com
Preparation of Glycolic Acid Esters from this compound
Glycolic acid esters can be prepared from this compound precursors. A general method involves the reaction of methyl 3-thienylglyoxylate with organometallic compounds. google.com For instance, organometallic derivatives of 3-bromothiophene (B43185) can be reacted with glyoxylic acid esters to yield the corresponding glycolic acid esters. google.com This approach allows for the synthesis of symmetrically substituted dithienyl glycolic acid esters. google.com The process can be adapted to use various organometallic reagents, such as those derived from halopyridines, which react with this compound methyl ester to form the corresponding glycolic acid esters. google.com
Nitrogen-Containing Derivatives
The reactivity of the keto-acid moiety in this compound also permits the synthesis of various nitrogen-containing heterocyclic and acyclic derivatives.
Alpha-Hydrazinoarylacetic Acid Analogues
A general and effective route to α-hydrazinoarylacetic acids within the thienyl series involves the reduction of hydrazones derived from this compound. nih.govresearchgate.net This synthetic strategy begins with the formation of a hydrazone by reacting this compound with hydrazine (B178648) or its derivatives. Subsequent reduction of this intermediate yields the desired α-hydrazino(3-thienyl)acetic acid. nih.gov This method is noted for its efficacy in producing these specific thienyl analogues. nih.govresearchgate.net
Cyclohexylamides from Carbobenzyloxy Derivatives
For potential applications, such as the preparation of new penicillins, α-hydrazinoarylacetic acids can be converted into their corresponding cyclohexylamides. nih.gov The synthesis is achieved via an intermediate carbobenzyloxy derivative. nih.gov The α-hydrazino acid is first protected with a carbobenzyloxy group. This protected intermediate is then reacted under specific experimental conditions to form the final cyclohexylamide product. nih.gov This multi-step process has been investigated to establish the optimal conditions for the conversion. nih.gov
Thienyl-Substituted Uracil and Thiouracil Derivatives
Thienyl-substituted azauracils and azathiouracils have been synthesized starting from thienylglyoxylic acid. lookchem.com In a representative synthesis, 2-thienylglyoxylic acid is reacted with thiosemicarbazide (B42300) to produce a thiosemicarbazone intermediate in high yield (97%). lookchem.com This intermediate is then cyclized by heating under reflux in an aqueous sodium hydroxide (B78521) solution. This cyclization step affords 5-(2-thienyl)-6-aza-2-thiouracil with a 78% yield. lookchem.com The resulting 2-thio-derivative can be further converted to the corresponding 2-oxo-derivative, 5-(2-thienyl)-6-aza-uracil, by heating with chloroacetic acid. lookchem.com
Table 2: Synthesis of Thienyl-Substituted Azauracil Derivatives
| Starting Material | Reagent | Intermediate/Product | Yield |
|---|---|---|---|
| 2-Thienylglyoxylic acid | Thiosemicarbazide | Thiosemicarbazone of 2-Thienylglyoxylic acid | 97% |
| Thiosemicarbazone of 2-Thienylglyoxylic acid | 5% NaOH/H₂O (reflux) | 5-(2-Thienyl)-6-aza-2-thiouracil | 78% |
| 5-(2-Thienyl)-6-aza-2-thiouracil | Chloroacetic acid (reflux) | 5-(2-Thienyl)-6-aza-uracil | 69% |
Data sourced from a study on the synthesis of 5-substituted-6-aza-2′-deoxyuridines. lookchem.com
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (3-Thienyl)glyoxylic acid diphenylmethyl ester |
| 3-Thiopheneacetic acid |
| Methyl 3-thienylglyoxylate |
| 3-Bromothiophene |
| Glycolic acid |
| α-Hydrazino(3-thienyl)acetic acid |
| Hydrazine |
| Cyclohexylamide of α-hydrazino(3-thienyl)acetic acid |
| Carbobenzyloxy derivative of α-hydrazino(3-thienyl)acetic acid |
| 2-Thienylglyoxylic acid |
| Thiosemicarbazide |
| Thiosemicarbazone of 2-Thienylglyoxylic acid |
| 5-(2-Thienyl)-6-aza-2-thiouracil |
| 5-(2-Thienyl)-6-aza-uracil |
| Chloroacetic acid |
Chiral Derivatives of this compound and Related Structures
The development of chiral derivatives of this compound and its analogues is a significant area of research, driven by the importance of enantiomerically pure compounds in pharmaceuticals and materials science. This section explores the enantioselective synthesis of key derivatives and the investigation of related thienyl compounds.
The enantioselective synthesis of 3-thienylglycolic acid is crucial for accessing optically active building blocks for various applications. One prominent method involves the use of nitrilase enzymes. googleapis.comgoogleapis.comgoogle.com Nitrilases can catalyze the enantioselective hydrolysis of cyanohydrins, such as 3-thienyl formaldehyde (B43269) cyanohydrin, to produce the corresponding chiral α-hydroxy acids. googleapis.comgoogle.com This biocatalytic approach offers a direct route to either the (R)- or (S)-enantiomer of 3-thienylglycolic acid, depending on the specificity of the enzyme used. googleapis.comgoogle.com The process is valued for its potential for high enantioselectivity and environmentally benign reaction conditions.
Another strategy for obtaining enantiomerically enriched α-hydroxy acids is through the resolution of racemic mixtures. While not a direct asymmetric synthesis, methods like diastereomeric salt formation with a chiral resolving agent can be employed to separate the enantiomers of 3-thienylglycolic acid.
Mandelic acid, or α-hydroxyphenylacetic acid, serves as a structural analogue to thienylglycolic acid, and its derivatives are widely studied. wikipedia.org The substitution of the phenyl group with a thienyl group introduces a heterocyclic moiety that can significantly alter the molecule's biological and chemical properties.
The synthesis of thienyl derivatives of mandelic acid often parallels the methods used for mandelic acid itself. For instance, the resolution of racemic N,N-dimethyl-3-hydroxy-(2-thienyl)-1-propanamine can be achieved using (S)-mandelic acid as a resolving agent to produce a key intermediate for the synthesis of duloxetine. researchgate.net This highlights the utility of mandelic acid derivatives in facilitating the synthesis of other chiral thiophene-containing compounds.
Furthermore, the reduction of hydrazones of 2- and 3-thienylglyoxylic acids provides a general route to the corresponding thienylglycolic acids. researchgate.net These can then be converted to various derivatives, such as cyclohexylamides, which have been investigated for the preparation of new penicillins. researchgate.net
| Compound | Starting Material | Method | Key Features |
| (R)- or (S)-3-Thienylglycolic acid | 3-Thienyl formaldehyde cyanohydrin | Nitrilase-catalyzed hydrolysis | Enantioselective, Biocatalytic |
| (S)-N,N-dimethyl-3-hydroxy-(2-thienyl)-1-propanamine | Racemic N,N-dimethyl-3-hydroxy-(2-thienyl)-1-propanamine | Diastereomeric salt formation with (S)-mandelic acid | Resolution of enantiomers |
| 2- and 3-Thienylglycolic acids | Hydrazones of 2- and 3-thienylglyoxylic acids | Reduction | General route to thienylglycolic acids |
Enantioselective Synthesis of 3-Thienylglycolic Acid
Structural Modification Strategies for Enhanced Molecular Diversity
Expanding the molecular diversity of this compound derivatives is essential for discovering new compounds with enhanced properties. Structural modification strategies focus on altering various parts of the molecule, including the thiophene (B33073) ring, the carboxylic acid group, and the α-carbon.
One approach involves the derivatization of the carboxylic acid functionality. For example, the conversion of this compound into esters or amides can be readily achieved. researchgate.net These modifications can influence the compound's solubility, stability, and biological activity.
Another strategy is to introduce substituents onto the thiophene ring. This can be accomplished through various electrophilic substitution reactions, allowing for the incorporation of a wide range of functional groups. These modifications can modulate the electronic properties and steric profile of the molecule.
Furthermore, reactions at the α-carbon open up possibilities for creating more complex structures. For instance, the hydroxyl group of 3-thienylglycolic acid can be further functionalized, or the α-proton can be deprotonated to generate a nucleophile for subsequent reactions.
The development of cascade reactions and multicomponent reactions provides an efficient means to generate structural complexity from simple precursors. For example, an asymmetric Morita–Baylis–Hillman reaction has been used in the enantioselective synthesis of 3-(α-acrylic acid) benzoxaboroles, demonstrating a sophisticated approach to structural modification. rsc.org Similarly, photoredox Minisci-type addition reactions catalyzed by a chiral complex have been employed for the enantioselective synthesis of 3-(N-indolyl)quinolines, showcasing how modern synthetic methods can be applied to create diverse and complex chiral molecules. rsc.org
| Modification Strategy | Target Site | Potential Outcome |
| Esterification/Amidation | Carboxylic acid | Altered solubility, stability, and bioactivity |
| Electrophilic Substitution | Thiophene ring | Modulated electronic and steric properties |
| α-Carbon Functionalization | α-Carbon | Increased structural complexity |
| Cascade/Multicomponent Reactions | Multiple sites | Efficient generation of complex molecules |
Advanced Spectroscopic and Computational Analysis of 3 Thienylglyoxylic Acid and Its Derivatives
Spectroscopic Characterization Methodologies
Spectroscopic techniques are fundamental in elucidating the structural and electronic properties of 3-thienylglyoxylic acid and its derivatives. These methods provide detailed information about functional groups, atomic connectivity, and the electronic environment within the molecules.
Infrared Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. echemi.com In carboxylic acids like this compound, the IR spectrum is distinguished by the presence of a hydroxyl (-OH) group and a carbonyl (C=O) group within the carboxyl functional group. echemi.comspectroscopyonline.com
The IR spectra of carboxylic acid derivatives generally show a strong C=O stretching band. The frequency of this band can help in identifying the specific type of derivative. oregonstate.edu For instance, acid chlorides typically show a C=O stretch in the range of 1790-1815 cm⁻¹, while esters absorb between 1735-1750 cm⁻¹. oregonstate.edupressbooks.pub Anhydrides are characterized by two C=O stretching bands. libretexts.org
The typical IR absorption regions for carboxylic acids are:
O-H Stretching: A very broad band is observed in the region of 2500–3300 cm⁻¹, which is a hallmark of the intermolecular hydrogen bonding between carboxylic acid molecules. echemi.com
C=O Stretching: A sharp, intense absorption peak appears around 1700–1725 cm⁻¹. echemi.com Conjugation, such as with the thiophene (B33073) ring, can lower this frequency. libretexts.org
C-O Stretching: This band is typically found in the 1210-1320 cm⁻¹ region.
In a study of thiophene derivatives, IR spectroscopy was used to confirm the structure of newly synthesized compounds, including those derived from usnic acid. researchgate.net For 2-thienylglyoxylic acid, a related compound, IR spectra have been recorded and are available in spectral databases. nih.gov
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of a molecule by observing the magnetic behavior of atomic nuclei. Both ¹H and ¹³C NMR are routinely used.
¹H NMR Spectroscopy: In the context of carboxylic acid derivatives, the protons on the carbon atom alpha to the carbonyl group typically resonate in the 2.0-3.0 ppm region. libretexts.org The chemical shifts of the thiophene ring protons in this compound are expected to appear in the aromatic region, typically between 7.0 and 8.5 ppm. The exact shifts and coupling patterns provide information about the substitution pattern on the thiophene ring. For example, in various thiophene derivatives, the thiophene protons show distinct signals that are crucial for structural assignment. rsc.orgrsc.org
¹³C NMR Spectroscopy: The carbonyl carbon of carboxylic acid derivatives is characteristically deshielded and appears in the 160-180 ppm range in the ¹³C NMR spectrum. libretexts.org The carbons of the thiophene ring will have chemical shifts in the aromatic region, generally between 120 and 150 ppm. Specific chemical shift values for related compounds like phenylglyoxylic acid are well-documented and serve as a reference. spectrabase.com
Ultraviolet-Visible Spectroscopy in Derivative Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Carboxylic acid derivatives exhibit an n→π* absorption, which is characteristic of carbonyl compounds. libretexts.org The presence of the thiophene ring and the carboxyl group in this compound leads to characteristic UV absorption bands. The UV spectrum of the related phenylglyoxylic acid shows distinct absorption maxima that are used to study its derivatives and their interactions. researchgate.net
Studies on derivatives often involve monitoring changes in the UV-Vis spectrum upon chemical modification or complexation. For instance, the synthesis of new penicillins from this compound derivatives involved characterization using UV, IR, and NMR spectroscopy. scispace.com The UV spectrum of this compound has been noted as being distinctive, which is useful in analytical methods like HPLC. googleapis.com
Electron Paramagnetic Resonance Spectroscopy for Metal Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and many transition metal complexes. bhu.ac.inutexas.edu While this compound itself is not paramagnetic, its metal complexes can be studied using EPR if the metal ion has unpaired electrons (e.g., Cu(II), Mn(II), Fe(III)). numberanalytics.com
EPR studies on metal complexes of thiophene derivatives provide valuable insights into the geometry of the complex and the nature of the metal-ligand bonding. nih.gov For example, the EPR spectrum of a Cu(II) complex with a thiophene derivative indicated that the metal-ligand bonds have considerable covalent character. nih.gov In studies of poly(3-alkylthiophene)/fullerene composites, light-induced EPR was used to study charge carriers. researchgate.net The g-factors and hyperfine coupling constants obtained from EPR spectra can reveal the electronic structure and the environment of the paramagnetic center. psu.eduresearchgate.net
Computational Chemistry Applications
Density Functional Theory (DFT) for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has been widely applied to study the properties of thiophene derivatives. researchgate.netmdpi.com
DFT calculations can be used to:
Optimize Molecular Geometry: Predict the most stable three-dimensional structure of this compound and its derivatives.
Calculate Spectroscopic Properties: Simulate IR and NMR spectra, which can aid in the interpretation of experimental data.
Determine Electronic Properties: Calculate parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, ionization potential, and electron affinity. nih.gov These parameters are crucial for understanding the reactivity and electronic behavior of the molecule.
Analyze Reaction Mechanisms: Investigate the pathways and transition states of reactions involving this compound.
For example, DFT studies on thiourea (B124793) derivatives of 2-thiophene carboxylic acid have been used to predict their optimized molecular structure and electronic properties. mdpi.com Similarly, DFT calculations on phenylglyoxylic acid derivatives have been employed to understand their antioxidant activity. researchgate.net
Data Tables
Table 1: Characteristic IR Frequencies for Carboxylic Acids and Their Derivatives
| Functional Group | Absorption Region (cm⁻¹) | Appearance |
| Carboxylic Acid O-H | 2500-3300 | Broad |
| Carboxylic Acid C=O | 1700-1725 | Strong, Sharp |
| Acid Chloride C=O | 1790-1815 | Strong, Sharp |
| Ester C=O | 1735-1750 | Strong, Sharp |
| Amide C=O | 1650-1690 | Strong, Sharp |
Data sourced from multiple spectroscopic references. echemi.comlibretexts.org
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for Carboxylic Acid Derivatives
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| α-Protons to C=O | 2.0-3.0 | - |
| Carbonyl Carbon | - | 160-180 |
| Thiophene Ring Protons | 7.0-8.5 | - |
| Thiophene Ring Carbons | - | 120-150 |
Data represents typical ranges and can vary based on the specific molecule and solvent. libretexts.org
Molecular Docking Studies for Ligand-Target Interactions of Derivatives
Molecular docking has become an indispensable computational tool in drug discovery for predicting the binding orientation and affinity of a ligand to its target protein. This in-silico method provides critical insights into the molecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. For derivatives of this compound, including various heterocyclic structures like chalcones, hydrazones, and pyrimidines, molecular docking studies have been instrumental in elucidating their potential as therapeutic agents by identifying their interactions with specific biological targets.
Thienyl chalcone (B49325) derivatives have been investigated for their potential as anti-breast cancer agents by targeting Estrogen Receptors (ERα and ERβ), which are key regulators in the development of breast cancer. In one such study, docking simulations of thienyl chalcone derivatives against the ERα binding site (PDB ID: 3ERT) revealed significant interactions. For instance, certain derivatives formed a pi-anion bond with the amino acid residue GLU353 and a hydrogen bond with TRP393. The most active compounds demonstrated hydrogen bond interactions with ARG394, which is considered crucial for their cytotoxic activity. The hydrophobic interactions between the aromatic rings of the chalcones and the receptor's binding site were also found to be substantial, similar to the established inhibitor Tamoxifen. One derivative, featuring a thiol group, was even shown to form a covalent disulfide bond with MET421, enhancing the stability of the interaction within the active site.
Hydrazone derivatives containing a thiophene moiety have been explored for a variety of therapeutic applications, including as inhibitors of enzymes implicated in cancer and viral diseases. Studies on thiophene-based hydrazones targeting enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are relevant in pancreatic cancer, have utilized sophisticated docking tools like OEDocking with the FRED (fast exhaustive docking) tool and Chemgauss4 scoring function for analysis. mdpi.com Similarly, hydrazones have been screened against the Papain-like Protease (PLpro) of SARS-CoV-2, a critical enzyme for viral replication and immune evasion. unipr.it These studies have detailed the precise binding modes; for example, a hydrazone ligand was found to bind to a polar groove at the S1 substrate-binding site of PLpro, stabilized by multiple hydrogen bonds. unipr.it Further stabilization was achieved through C-H···π interactions with the side chains of residues like E203 and Y171. unipr.it
Other heterocyclic derivatives incorporating the thienyl group, such as thieno[2,3-d] Current time information in Bangalore, IN.researchgate.nettriazolo[1,5-a]pyrimidines, have been designed as potential anticancer agents. mdpi.com Docking studies of these compounds against various cancer-related proteins have helped to rationalize their cytotoxic effects. mdpi.com For example, thiophene-based oxadiazole and triazole derivatives were docked against human carbonic anhydrase IX (CA IX), a protein associated with tumor metabolism. rsc.org The results showed binding energies comparable to or even better than the co-crystallized ligand, indicating a strong binding affinity. rsc.org
The table below summarizes the findings from various molecular docking studies on thienyl derivatives, highlighting the target proteins, key interacting residues, and the software used for the analysis.
| Derivative Class | Target Protein | Key Interacting Residues | Docking Software/Method | Reference |
| Thienyl Chalcones | Estrogen Receptor α (ERα) | GLU353, TRP393, ARG394, MET421 | AutoDock 4.2 | researchgate.net |
| Thiophene/Hydrazones | COX-2 / 5-LOX | - | OEDocking (FRED), Chemgauss4 | mdpi.com |
| Hydrazones | SARS-CoV-2 PLpro | Y171, Q174, E203 | - | unipr.it |
| Thiophene-based triazoles | Carbonic Anhydrase IX | - | - | rsc.org |
| Thiazolyl-thienyl ketones | Antimicrobial Targets | - | - | researchgate.net |
Theoretical Studies Supporting Experimental Data and Reaction Mechanisms
Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), provide a powerful framework for understanding the electronic structure, reactivity, and spectroscopic properties of molecules, thereby complementing and supporting experimental findings. For this compound and its derivatives, these theoretical approaches are used to confirm molecular structures, predict reactivity, and elucidate reaction mechanisms at an atomic level of detail.
One of the primary applications of theoretical studies is the confirmation of molecular structures synthesized in the laboratory. For instance, the structure of a Cu(II) complex with a Schiff base ligand derived from thiophene-2-carboxaldehyde was further confirmed using DFT calculations at the B3LYP/LanL2Z level of theory. researchgate.net The close agreement between the theoretically calculated geometric parameters and those obtained from experimental X-ray crystallography validates the synthesized structure. researchgate.net
DFT calculations are also crucial for understanding the electronic properties and chemical reactivity of these compounds. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a common practice. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. researchgate.net For thiophene derivatives, these calculations help in predicting their behavior in chemical reactions and their potential interactions with biological macromolecules. rsc.orgresearchgate.net
Furthermore, the Molecular Electrostatic Potential (MEP) surface is a valuable descriptor derived from theoretical calculations. nih.gov The MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for predicting how a molecule will interact with other molecules, for example, identifying sites for hydrogen bonding or electrophilic/nucleophilic attack, which is fundamental to understanding ligand-receptor interactions. nih.gov
Theoretical studies also extend to explaining reaction mechanisms. For example, the conversion of glyoxal (B1671930) to glycolic acid catalyzed by Al(III) was investigated using DFT, which revealed that the reaction proceeds through a 7-membered dual Lewis acid-hydrogen bonding activation transition state, rather than a previously proposed 5-membered chelate mechanism. While not directly involving a thienyl derivative, this study showcases the power of DFT in elucidating complex reaction pathways, a methodology applicable to reactions involving this compound derivatives, such as the hydrolysis of its hydrazones. archive.org
The table below presents key parameters obtained from theoretical studies on thiophene-containing compounds, demonstrating the utility of these computational methods.
| Compound Type | Theoretical Method | Calculated Properties | Purpose of Study | Reference |
| Cu(II) Schiff Base Complex | DFT/B3LYP/LanL2Z | Geometric parameters, HOMO-LUMO | Structure confirmation, Reactivity analysis | researchgate.net |
| Thiophene-based heterocycles | DFT | Electronic properties, Reactivity descriptors | Support experimental data | rsc.org |
| Phenolic Antioxidants | DFT/6-311++g(2d,2p) | BDE, IP, PDE, PA, ETE, MEP | Elucidate antioxidant mechanism | nih.gov |
Applications in Synthetic and Medicinal Chemistry Research
Role as a Key Synthetic Intermediate
The reactivity of 3-thienylglyoxylic acid allows it to participate in a variety of chemical transformations, establishing its role as a key intermediate in organic synthesis. It is a foundational molecule for creating a library of thiophene-containing compounds.
Precursor for Thienylacetic Acids and Analogues
This compound is a direct precursor to 3-thienylacetic acid and its derivatives. These compounds are of interest in their own right and as components of larger molecules. For instance, amides formed between 3-thienylacetic acid and substituted β-phenylethylamine or β-(3-thienyl)ethylamine are used in the synthesis of thiophene (B33073) isosteres of protoberberine alkaloids. scribd.com This involves classical cyclization to dihydroisoquinolines, followed by reduction and a Mannich-type reaction. scribd.com
Furthermore, the reduction of hydrazones derived from this compound provides an effective pathway to α-hydrazinoarylacetic acids, which are part of the thienylic series of compounds. nih.govscispace.com
Building Block in Complex Organic Synthesis
The utility of this compound extends to its role as a foundational element in the construction of more intricate molecular architectures. For example, it has been utilized in the synthesis of phenyl-3-thienylglycolic acid through a benzilic acid rearrangement of benz-3-thenil. researchgate.net This process begins with a mixed benzoin (B196080) condensation of benzaldehyde (B42025) and 3-thenaldehyde. researchgate.net The resulting alkamine esters of phenyl-3-thienylglycolic acid have demonstrated antispasmodic activity. researchgate.net
Contributions to Medicinal Chemistry Research
The thiophene ring is a recognized bioisostere of the benzene (B151609) ring, and its incorporation into drug molecules can modulate their biological activity, physicochemical properties, and metabolic stability. This compound, as a readily available thiophene-containing starting material, has played a significant role in the exploration of new therapeutic agents.
Precursors for Novel Penicillin Structures
One of the notable applications of this compound derivatives is in the development of new penicillin analogues. α-Hydrazinoarylacetic acids, which can be synthesized from this compound, are key intermediates for the preparation of novel penicillins. nih.govscispace.com The conversion of these acids into cyclohexylamides has been investigated for this purpose. nih.govscispace.com The resulting penicillin structures incorporate the thienyl moiety, which can influence the antibacterial spectrum and other pharmacological properties of the antibiotic.
Synthesis of Chiral Alpha-Substituted Carboxylic Acids for Drug Design
Chiral α-substituted carboxylic acids are crucial building blocks in the synthesis of a wide array of biologically active molecules and pharmaceuticals. google.com These compounds, including α-amino acids and α-hydroxy acids, are vital for creating enantiomerically pure drugs. google.com this compound serves as a valuable starting material for generating such chiral molecules. For instance, nitrilase enzymes have been used to prepare (R)- and (S)-3-thienylglycolic acid from 3-thienyl formaldehyde (B43269) cyanohydrin. googleapis.com This enzymatic approach offers a route to enantiomerically pure α-hydroxy acids that can be incorporated into complex drug candidates. google.comgoogleapis.com The ability to introduce a specific stereochemistry is critical in drug design, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.
Development of Nucleoside Analogues with Potential Biological Activity
Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. nih.gov The modification of the nucleobase or the sugar moiety can lead to compounds that interfere with viral replication or cell proliferation. This compound can be used in the synthesis of modified nucleobases. For example, it can be a precursor in the synthesis of 5-(thiophen-2-yl)-6-aza uracil, a modified pyrimidine (B1678525) base. escholarship.org The incorporation of such unnatural bases into nucleoside structures is a strategy for developing novel therapeutic agents with potentially enhanced efficacy or a different spectrum of activity. nih.gov
Application in Prodrug Design Strategies
Prodrug design is a strategic approach in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic properties of a drug. fiveable.me This involves chemically modifying an active drug molecule to form an inactive derivative (the prodrug) that, after administration, is converted back into the active form within the body through enzymatic or chemical processes. The primary goals of this strategy are to improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile, enhance its stability, increase its site-specificity, and minimize undesirable side effects. fiveable.menih.gov
This compound serves as a valuable precursor in synthetic pathways that align with prodrug strategies, particularly in the development of new antibiotics. Research has shown that the reduction of hydrazones of this compound provides an efficient and general route to α-hydrazinoarylacetic acids of the thienylic series. researchgate.netscispace.com These resulting compounds are significant because they are intermediates used in the preparation of new penicillin derivatives. scispace.com In this context, the initial thienylglyoxylic acid derivative can be considered part of a synthetic sequence for a prodrug, where the ultimate goal is to generate a biologically active antibiotic. The chemical modifications are designed to facilitate the synthesis of the final active pharmaceutical ingredient.
The objectives that can be achieved through prodrug design are summarized in the table below.
| Prodrug Design Objective | Description |
| Improved Bioavailability | Modifying the drug to enhance its absorption, often by increasing its lipophilicity for better membrane permeability or by circumventing first-pass metabolism. nih.gov |
| Enhanced Site Specificity | Designing the prodrug to be activated by specific enzymes or physiological conditions (e.g., pH) present at the target site, thereby increasing the drug concentration where it is needed and reducing systemic exposure. fiveable.menih.gov |
| Increased Stability | Masking chemically unstable functional groups within the drug molecule to protect it from degradation before it reaches its target. nih.gov |
| Prolonged Duration of Action | Modifying the drug to slow down its metabolism or excretion, resulting in a sustained release of the active form and maintaining therapeutic concentrations for a longer period. fiveable.me |
| Minimized Side Effects | Reducing toxicity or local irritation by masking reactive functional groups until the drug reaches a more suitable environment for activation. fiveable.me |
This table is generated based on information from multiple sources.
Applications in Coordination Chemistry Research
In coordination chemistry, this compound and its derivatives are utilized as ligands or as starting materials for creating more complex ligands that can coordinate with metal centers. A notable application is in the field of catalysis, specifically involving palladium complexes.
Research has been conducted on the catalytic hydrodehalogenation of ethyl 2,5-dichloro-3-thienylglyoxylate, an ester derivative of this compound. This reaction is significant as the dehalogenated product, ethyl 3-thienylglyoxylate, is an intermediate for synthesizing 3-thienylmalonic acid, which is useful in the production of the antibiotic Ticarcillin. The study investigated the use of immobilized palladium complexes as catalysts for this dehalogenation process. It was found that a palladium complex supported on silica (B1680970) gel modified with γ-aminopropyl groups could effectively catalyze the stepwise removal of chlorine atoms. However, the reaction conditions, particularly the choice of solvent and HCl acceptor, were critical to the reaction's success and selectivity, as competing ester hydrolysis could deactivate the catalyst.
The findings of the catalytic hydrodehalogenation are detailed in the table below.
| Catalyst | Substrate | Key Findings |
| Palladium complex on γ-aminopropyl-silica gel | Ethyl 2,5-dichloro-3-thienylglyoxylate | The reaction proceeds via a stepwise dehalogenation, first removing one chlorine atom and then the second. |
| Palladium complex on γ-aminopropyl-silica gel | Ethyl 2,5-dichloro-3-thienylglyoxylate | The choice of HCl acceptor is crucial; bases like Na2CO3 promote ester hydrolysis, while phosphate (B84403) salts such as Na2HPO4 allow the reaction to proceed without this side reaction. |
| Palladium complex on γ-aminopropyl-silica gel | Ethyl 2,5-dichloro-3-thienylglyoxylate | The rate of removing the second chlorine atom is significantly slower than the first, affecting the overall reaction time and yield of the fully dehalogenated product. |
This table is generated based on information from a single source.
Utility in Polymer Science
The structural features of this compound, namely the thiophene ring and the carboxylic acid group, make it a candidate for inclusion in polymer synthesis. Its utility is particularly evident in the construction of conjugated polymers and graphene nanoribbons (GNRs), which are materials of interest for organic electronics. theses.fr
One synthetic strategy for creating elongated aromatic systems, the building blocks of nanoribbons, involves the condensation of arylglyoxylic acids with arylacetic acids. theses.fr This approach, when applied to thiophene derivatives, has been identified as a promising route toward producing carboxy-substituted poly(arenodithiophenes). theses.fr These polymers are notable for their partially rigidified structures, a desirable characteristic for electronic materials. The condensation reaction forms the initial polymer backbone, which can then undergo further reactions like cyclodehydrogenation to create the final, highly conjugated nanoribbon structure. theses.fr The presence of the carboxylic acid group from the glyoxylic acid monomer can also be used to tune the solubility and electronic properties of the resulting polymer.
The synthetic approach for aromatic nanoribbons using arylglyoxylic acids is outlined below.
| Step | Process | Description |
| 1 | Condensation | An arylglyoxylic acid (e.g., this compound) is reacted with an arylacetic acid. theses.fr |
| 2 | Polymerization | The condensation product forms an initial polymer or oligomer chain. theses.fr |
| 3 | Cyclization | The polymer chain undergoes a cyclization reaction, such as quinone-assisted oxidative cyclodehydrogenation or palladium-catalyzed dehydrodebromination, to form the final rigid, conjugated structure. theses.fr |
This table is generated based on information from a single source. theses.fr
Conclusion and Future Research Directions in 3 Thienylglyoxylic Acid Chemistry
Summary of Current Research Landscape
The current research landscape for 3-thienylglyoxylic acid is primarily centered on its role as a versatile intermediate in organic synthesis. Unlike its more readily available isomer, 2-thienylglyoxylic acid, this compound is not widely commercially available, a factor that significantly shapes its investigation. researchgate.net Research has established it as a key precursor for the synthesis of a variety of thiophene-containing molecules.
A significant area of investigation involves the synthesis of chiral α-hydroxy acids, such as 3-thienylglycolic acid, through methods like the asymmetric reduction of this compound or the enzymatic hydrolysis of its corresponding cyanohydrin. google.comgoogleapis.com These chiral building blocks are of high interest due to their potential application in the development of biologically active molecules and pharmaceuticals. google.com For instance, the reduction of hydrazones of this compound has been demonstrated as an effective pathway to the corresponding α-hydrazinoarylacetic acids, which are precursors for new penicillins. researchgate.netscispace.com
Furthermore, this compound serves as a starting material for more complex heterocyclic structures and materials. It has been utilized in condensation reactions, such as the Perkin condensation, to create larger molecular frameworks like diarylmaleic anhydrides, which are precursors to substituted polycyclic aromatic compounds. researchgate.nettheses.fr The chemistry of its derivatives, such as alkamine esters of phenyl-3-thienylglycolic acid, has also been explored, particularly in the context of their potential antispasmodic and anticholinergic activities, drawing parallels to established pharmacophores. researchgate.netacs.org
Emerging Synthetic Strategies and Methodological Advancements
While classical synthetic routes exist, the field is witnessing the emergence of more advanced and efficient methodologies for the synthesis and transformation of this compound and its derivatives. A paramount advancement lies in biocatalysis, specifically the use of nitrilase enzymes. google.comgoogle.com These enzymes offer a green chemistry approach for the enantioselective hydrolysis of nitriles (like 3-thienyl formaldehyde (B43269) cyanohydrin) to produce valuable chiral α-hydroxy acids, such as (R)- or (S)-3-thienylglycolic acid, under mild, environmentally friendly conditions. google.comgoogleapis.comgoogle.com This chemo- and enantioselective biocatalytic route represents a significant improvement over traditional chemical methods which often require harsh reagents and produce more waste. google.com
Another area of advancement is the application of modern synthetic techniques to reactions involving thiophene (B33073) derivatives. Microwave-assisted synthesis, for example, is an emerging strategy that can significantly reduce reaction times for the formation of thienyl compounds. For reactions involving α-keto acids like this compound, novel decarboxylative coupling reactions are being developed. For instance, decarboxylative alkynylation provides a metal-free method to convert α-keto acids into ynones, which are important synthetic intermediates. lookchem.com
The table below summarizes a comparison between traditional and emerging synthetic strategies relevant to the chemistry of this compound.
| Strategy | Description | Advantages | Limitations/Challenges |
| Classical Perkin Condensation | Condensation of an aromatic aldehyde (or glyoxylic acid) with an acetic anhydride. researchgate.net | Well-established method for C-C bond formation. | Can be slow and result in moderate yields with side products. researchgate.net |
| Chemical Reduction | Reduction of hydrazones of glyoxylic acids to form α-hydrazino acids. scispace.com | Effective route to specific amino acid precursors. researchgate.netscispace.com | May require multi-step processes and specific reagents. |
| Biocatalytic Hydrolysis | Use of nitrilase enzymes to convert cyanohydrins to α-hydroxy acids. google.comgoogle.com | High enantioselectivity, mild reaction conditions (ambient temp., physiological pH), environmentally friendly. google.com | Requires enzyme screening and optimization; substrate scope can be limited by the enzyme. |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions. | Drastically reduced reaction times, potential for higher yields. | Requires specialized equipment; scalability can be a concern. |
| Decarboxylative Coupling | Radical-mediated decarboxylation of the α-keto acid followed by coupling with another moiety (e.g., an alkyne). lookchem.com | Novel bond formation, good functional group tolerance, mild conditions. lookchem.com | Still an emerging area, substrate scope and mechanisms require further exploration. |
Untapped Potential in Advanced Materials and Biological Probes
The unique electronic properties of the thiophene ring imbue this compound with significant, yet largely untapped, potential in the fields of advanced materials and biological probes. The thiophene moiety is a cornerstone in the architecture of conducting polymers and organic semiconductors.
In advanced materials, this compound is a promising building block for the bottom-up synthesis of graphene nanoribbons (GNRs). theses.fr One synthetic approach involves the condensation of arylacetic acids with arylglyoxylic acids to form precursors that can undergo cyclodehydrogenation to yield carboxy-substituted arenes. theses.fr This strategy offers a pathway to partially rigidified poly(arenodithiophenes), where the carboxylic acid function derived from the glyoxylic acid could be used to tune solubility and electronic properties or to anchor the materials to surfaces. theses.fr
The potential for this compound derivatives as biological probes is also substantial. The thiophene core can act as a fluorophore, and modifications to its structure can create environmentally sensitive probes. For example, nucleic acid probes incorporating thiophene derivatives could be designed to detect changes in environmental polarity through fluorescence changes. escholarship.org Furthermore, the ability to synthesize specific enantiomers of 3-thienylglycolic acid opens the door to creating chiral probes for stereospecific recognition of biological targets. google.comdss.go.th The established link between related structures and biological activities, such as vasodilation and anti-inflammatory effects, suggests that derivatives of this compound could be developed into probes for studying these physiological processes. researchgate.net
Future Directions in Computational Modeling and Spectroscopic Analysis
Future progress in the chemistry of this compound will likely be accelerated by integrating advanced computational modeling and spectroscopic techniques. These tools are crucial for understanding reaction mechanisms, predicting molecular properties, and elucidating complex structures.
Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), are poised to play a larger role. DFT can be used to investigate the mechanisms of synthetic transformations, such as the iodine(III)-triggered cyclization of related N-ferrocenyl ynamides, providing insights that are difficult to obtain experimentally. researchgate.net For this compound, computational studies could help predict the regioselectivity of its reactions, understand the transition states in biocatalytic transformations, and model the electronic properties (e.g., frontier orbital energies) of novel polymers and materials derived from it. researchgate.net Such modeling can guide synthetic efforts by predicting the most promising molecular targets and reaction conditions.
Q & A
Q. What methodologies address discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer : Perform systematic meta-analyses of published data, accounting for variables like cell line specificity, assay protocols, and solvent effects. Validate findings through independent replication studies and use cheminformatics tools (e.g., molecular docking) to correlate structural motifs with activity .
Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?
- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and reaction pathways. Compare simulated IR/NMR spectra with experimental data to refine models. Collaborate with computational chemists to validate force field parameters for thiophene derivatives .
Q. What strategies minimize side reactions when using this compound in cross-coupling catalysis?
- Methodological Answer : Optimize catalyst systems (e.g., palladium/ligand combinations) and reaction stoichiometry. Use in situ monitoring (e.g., Raman spectroscopy) to detect intermediates. Employ scavengers or temperature gradients to suppress undesired pathways like oligomerization .
Safety and Data Integrity
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA guidelines for chemical hygiene: use fume hoods, nitrile gloves, and eye protection. Store in airtight containers under nitrogen to prevent oxidation. Regularly monitor workplace air concentrations via GC-MS and maintain spill kits accessible .
Q. How should researchers present spectral and chromatographic data for this compound in publications?
- Methodological Answer : Include raw data in supplementary materials with baseline corrections and noise thresholds noted. Label figure axes clearly (e.g., δ in ppm for NMR, retention time in minutes for HPLC). Reference calibration standards and disclose software used for peak integration .
Q. What statistical approaches resolve clustered data variability in studies involving this compound bioassays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
